

A Technical Guide to the Spectroscopic Profile of 3-Chloro-5-methoxybenzonitrile

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Compound of Interest

Compound Name: 3-Chloro-5-methoxybenzonitrile

Cat. No.: B1358151

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Chloro-5-methoxybenzonitrile** (CAS No: 473923-96-5). Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of **3-Chloro-5-methoxybenzonitrile** in a research and development setting.

Chemical Structure and Properties

- IUPAC Name: **3-chloro-5-methoxybenzonitrile**[\[1\]](#)
- Molecular Formula: C₈H₆CINO[\[1\]](#)
- Molecular Weight: 167.59 g/mol [\[1\]](#)
- Monoisotopic Mass: 167.0137915 Da[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR chemical shifts for **3-Chloro-5-methoxybenzonitrile**, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2/H-6	7.1 - 7.3	Multiplet	2H
H-4	6.9 - 7.1	Triplet	1H
-OCH ₃	~3.8	Singlet	3H

Note: The exact chemical shifts and multiplicities of the aromatic protons may vary and could appear as complex multiplets due to second-order effects.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C-CN	117 - 120
C-Cl	134 - 136
C-OCH ₃	160 - 162
C-CN (quaternary)	112 - 115
Aromatic C-H	115 - 130
-OCH ₃	55 - 57

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type
Aromatic C-H	3100 - 3000	Medium	Stretch
Aliphatic C-H (-OCH ₃)	2980 - 2850	Medium	Stretch
Nitrile (C≡N)	2240 - 2220	Strong, Sharp	Stretch
Aromatic C=C	1600 - 1450	Medium-Strong	Stretch
C-O (Aryl Ether)	1275 - 1200	Strong	Asymmetric Stretch
C-O (Aryl Ether)	1075 - 1020	Strong	Symmetric Stretch
C-Cl	800 - 600	Strong	Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Ion	Predicted m/z	Notes
[M] ⁺	167	Molecular ion (corresponding to ³⁵ Cl isotope)
[M+2] ⁺	169	Isotopic peak due to ³⁷ Cl (approx. 1/3 intensity of M ⁺)
[M-CH ₃] ⁺	152	Loss of a methyl group
[M-OCH ₃] ⁺	136	Loss of a methoxy group
[M-Cl] ⁺	132	Loss of a chlorine atom

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data discussed above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **3-Chloro-5-methoxybenzonitrile** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3). The solution should be free of particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - A longer relaxation delay may be necessary for quaternary carbons.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

- Sample Preparation:

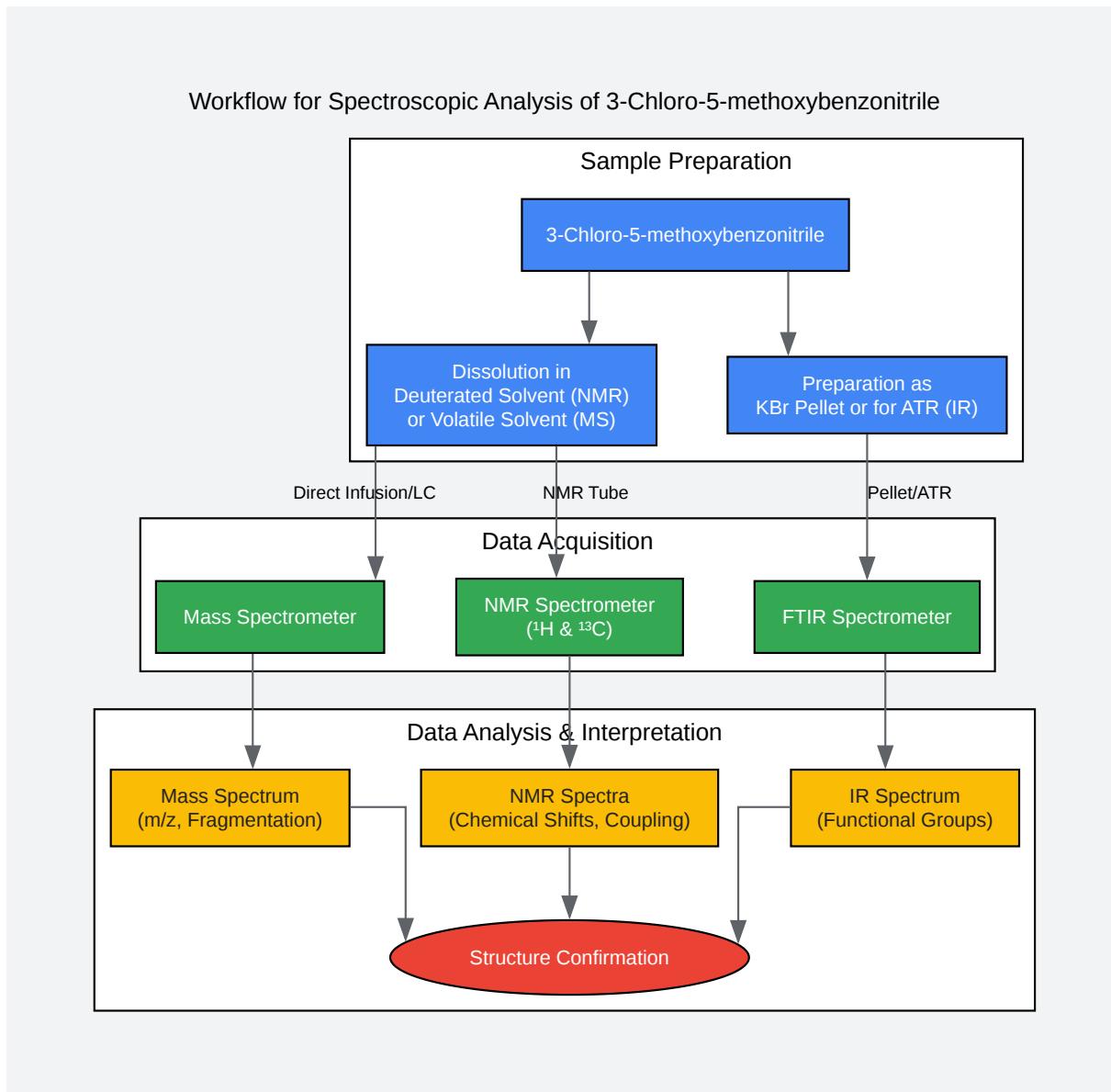
- For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- For solid or liquid samples (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Acquisition:
 - Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is introduced into a high vacuum and vaporized.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow



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Caption: Spectroscopic analysis workflow for **3-Chloro-5-methoxybenzonitrile**.

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References

- 1. 3-Chloro-5-methoxybenzonitrile | C8H6ClNO | CID 21949921 - PubChem
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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 3-Chloro-5-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358151#spectroscopic-data-for-3-chloro-5-methoxybenzonitrile-nmr-ir-ms>

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